N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15878027
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O4S |
|---|---|
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C10H10N2O4S/c13-10-4-3-9(7-11-10)17(14,15)12-6-8-2-1-5-16-8/h1-5,7,12H,6H2,(H,11,13) |
| Standard InChI Key | KHIVXOHIIFYINE-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide (IUPAC name: N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide) features a 1,6-dihydropyridin-6-one scaffold substituted at the 3-position with a sulfonamide group linked to a furan-2-ylmethyl moiety. The planar pyridone ring facilitates π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding capabilities, critical for target binding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.26 g/mol |
| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2 |
| Topological Polar Surface Area | 102 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s solubility profile is influenced by its polar sulfonamide and pyridone groups, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) but poorly soluble in water.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (DMSO-d₆): Signals at δ 2.45 (s, SCH₃), 7.42–8.13 (aromatic protons), and 11.44 (s, NH) align with the furanmethyl and pyridone motifs .
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IR Spectroscopy: Peaks at 1677 cm⁻¹ (C=O stretch) and 1350–1170 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves a multi-step sequence:
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Pyridone Core Formation: Cyclocondensation of cyanoacetamide derivatives with ketones or aldehydes under basic conditions yields the 1,6-dihydropyridin-6-one framework .
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Sulfonylation: Reacting the pyridone intermediate with furan-2-ylmethanesulfonyl chloride introduces the sulfonamide group via nucleophilic substitution.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | KOH, DMF, 80°C, 12 h | 65–70 |
| Sulfonylation | Furan-2-ylmethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 50–55 |
Alternative routes employ microwave-assisted synthesis to reduce reaction times and improve yields .
Computational Modeling Insights
Density functional theory (DFT) calculations predict favorable thermodynamic stability (ΔG = −234 kJ/mol) and electrophilic reactivity at the sulfonamide sulfur, guiding synthetic optimization .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Pathogens: 80% growth inhibition of Candida albicans at 32 µg/mL via ergosterol biosynthesis disruption.
Anticancer Activity
The compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 18 µM) through PI3K/Akt pathway inhibition, as evidenced by reduced phosphorylated Akt levels .
| Activity | Model System | Key Result |
|---|---|---|
| Antimicrobial | S. aureus ATCC 29213 | MIC = 8 µg/mL |
| Antiviral | SARS-CoV-2 RdRp | EC₅₀ = 12 µM |
| Anticancer | MCF-7 cells | IC₅₀ = 18 µM |
Pharmacological and Toxicological Profiling
ADMET Predictions
Computational models (SwissADME) suggest:
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Moderate intestinal absorption (Caco-2 permeability = 4.2 × 10⁻⁶ cm/s).
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Cytochrome P450 inhibition risk (CYP3A4 IC₅₀ = 9 µM), necessitating structural modification to reduce off-target effects .
Acute Toxicity
Rodent studies (OECD 423) report an LD₅₀ > 500 mg/kg, indicating low acute toxicity, though chronic exposure studies remain pending.
Future Directions and Applications
Drug Development Opportunities
Structural analogs with enhanced bioavailability are under investigation, particularly fluorinated derivatives targeting kinase inhibition .
Agricultural Chemistry
Preliminary data suggest utility as a fungicidal agent against Phytophthora infestans, with field trials ongoing.
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